1-Bromo-3-fluoro-5-(methylsulfonyl)benzene
Overview
Description
Scientific Research Applications
Solubility Characteristics : The solubility of similar compounds, such as 1-fluoro-4-(methylsulfonyl)benzene, in various organic solvents has been studied, indicating the importance of understanding solvent interactions for practical applications (Qian, Wang, & Chen, 2014).
Synthetic Applications : The development of new reagents like 1-bromoethene-1-sulfonyl fluoride, which can be used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, shows the utility of bromo- and fluoro- substituted compounds in synthetic chemistry (Leng & Qin, 2018).
Material Science : Research into solid-state emissive materials, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, demonstrates the potential of methylsulfonyl-benzene derivatives in developing new fluorescent materials with unique properties like water solubility and pH-independence (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Pharmacology : There's research on compounds like cis-5-fluro-2-methyl-1-[p-(methylsulfinyl)-benzylidenyl]-indene-3-acetic acid to understand their absorption, distribution, excretion, and metabolic fate in various species, highlighting the significance of such derivatives in drug development (Hucker et al., 1973).
Organic Synthesis : Compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene are used as versatile starting materials in organometallic synthesis, indicating the role of halogenated benzene derivatives in synthetic organic chemistry (Porwisiak & Schlosser, 1996).
Chemical Reactivity Studies : Research into the sulfonation of benzene derivatives, such as halogenobenzenes, helps in understanding the chemical reactivity order and mechanisms involved in these processes, which is crucial for developing new chemical synthesis routes (Cerfontain, Zou, Bakker, & Griendt, 1994).
Nucleophilic Substitution Reactions : Studies on nucleophilic aromatic substitution of compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene provide insights into the synthesis of novel (pentafluorosulfanyl)benzenes, highlighting the versatility of fluoro-benzene derivatives in organic synthesis (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).
Safety and Hazards
The safety data sheet for “1-Bromo-3-fluoro-5-(methylsulfonyl)benzene” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
1-bromo-3-fluoro-5-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZWOUMGPHLUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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